molecular formula C16H24O5 B14384854 benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol CAS No. 87518-99-8

benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol

Cat. No.: B14384854
CAS No.: 87518-99-8
M. Wt: 296.36 g/mol
InChI Key: YSSMETUQVOSEHP-WLYNEOFISA-N
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Description

Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol is a complex organic compound that combines the properties of benzoic acid and a dioxane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol typically involves the esterification of benzoic acid with a dioxane derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The reaction can be represented as follows:

Benzoic acid+Dioxane derivativeBenzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol\text{Benzoic acid} + \text{Dioxane derivative} \rightarrow \text{this compound} Benzoic acid+Dioxane derivative→Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Oxidative Stress: It may influence oxidative stress levels within cells, impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with various applications in food preservation and medicine.

    Dioxane Derivatives: Compounds containing the dioxane ring structure, used in solvents and chemical synthesis.

Uniqueness

Benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

87518-99-8

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol

InChI

InChI=1S/C9H18O3.C7H6O2/c1-7-6-11-9(2,3)12-8(7)4-5-10;8-7(9)6-4-2-1-3-5-6/h7-8,10H,4-6H2,1-3H3;1-5H,(H,8,9)/t7-,8+;/m1./s1

InChI Key

YSSMETUQVOSEHP-WLYNEOFISA-N

Isomeric SMILES

C[C@@H]1COC(O[C@H]1CCO)(C)C.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC1COC(OC1CCO)(C)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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